N-(3-Hydroxy-3-methyl-butan-2-YL)acetamide
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Overview
Description
N-(3-Hydroxy-3-methyl-butan-2-YL)acetamide is an organic compound with the molecular formula C7H15NO2 It is characterized by the presence of a hydroxy group, a methyl group, and an acetamide group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-3-methyl-butan-2-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-3-methyl-2-butanone with acetamide under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-3-methyl-butan-2-YL)acetamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 3-methyl-2-butanone, while reduction of the acetamide group may produce N-(3-hydroxy-3-methyl-butan-2-yl)amine.
Scientific Research Applications
N-(3-Hydroxy-3-methyl-butan-2-YL)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-3-methyl-butan-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and acetamide groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methyl-2-butanone: Similar in structure but lacks the acetamide group.
N-(3-Hydroxy-3-methyl-2-butanyl)acetamide: A closely related compound with slight variations in the molecular structure.
Acetoin: Contains a similar hydroxy and methyl group arrangement but differs in the overall structure.
Uniqueness
N-(3-Hydroxy-3-methyl-butan-2-YL)acetamide is unique due to the presence of both a hydroxy group and an acetamide group on the same butane backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
53336-55-3 |
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Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N-(3-hydroxy-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C7H15NO2/c1-5(7(3,4)10)8-6(2)9/h5,10H,1-4H3,(H,8,9) |
InChI Key |
FQLQIZDLBHPWGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)O)NC(=O)C |
Origin of Product |
United States |
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